Atiprimod Dimaleate Atiprimod Dimaleate Atiprimod Dimaleate is the dimaleate salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Brand Name: Vulcanchem
CAS No.: 183063-72-1
VCID: VC0519681
InChI: InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES: Array
Molecular Formula: C30H52N2O8
Molecular Weight: 568.7 g/mol

Atiprimod Dimaleate

CAS No.: 183063-72-1

Cat. No.: VC0519681

Molecular Formula: C30H52N2O8

Molecular Weight: 568.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Atiprimod Dimaleate - 183063-72-1

Specification

CAS No. 183063-72-1
Molecular Formula C30H52N2O8
Molecular Weight 568.7 g/mol
IUPAC Name bis((Z)-but-2-enedioic acid);3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine
Standard InChI InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Standard InChI Key WWCRKTZNNINNOT-SPIKMXEPSA-N
Isomeric SMILES CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Atiprimod dimaleate is the dimaleate salt form of atiprimod, a small molecule belonging to the azaspirane class of cationic amphiphilic agents. It exhibits anti-inflammatory, antineoplastic, and antiangiogenic properties, making it a compound of interest in the treatment of various diseases, including multiple myeloma and rheumatoid arthritis .

Molecular Characteristics

  • Molecular Formula: C30H52N2O8

  • Molecular Weight: 568.7 g/mol

  • PubChem CID: 9808089

  • Synonyms: Atiprimod dimaleate, 183063-72-1, Atiprimod dimaleate [USAN], UNII-YNU265SSR3 .

Mechanism of Action

Atiprimod dimaleate acts by inhibiting the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT. This inhibition blocks the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF), leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1. As a result, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis .

Clinical Trial Outcomes

ConditionPhaseOutcome
Rheumatoid ArthritisPhase IDiscontinued due to lack of efficacy
Multiple MyelomaPhase I/IIaStable disease observed in some patients; one patient showed a 34% decrease in M protein

Pharmacokinetics

Atiprimod has a notably long terminal half-life, ranging from 60 to 67 days, which allows for intermittent dosing strategies. This pharmacokinetic profile suggests potential benefits from both rapid onset of relief at higher doses and sustained effects over time .

Dosing Strategy

  • Initial Dosing: A loading dose for 3 to 5 days.

  • Maintenance Dosing: Weekly dosing starting from the first day of the second week .

Research Findings

Atiprimod dimaleate has been studied for its anti-inflammatory and antineoplastic activities. In multiple myeloma cell lines, it demonstrated the ability to inhibit cell proliferation and induce apoptosis . Additionally, its role in inhibiting STAT3 phosphorylation and affecting pathways related to VEGF and interleukin-6 highlights its potential as an anticancer agent .

In Vitro Studies

  • Cell Lines: U266-B1, OCI-MY5, MM-1, MM-1R.

  • Effects: Inhibited proliferation in a time- and dose-dependent manner; blocked cells in the G phase .

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